molecular formula C18H24N4O B6625342 N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide

N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide

Numéro de catalogue B6625342
Poids moléculaire: 312.4 g/mol
Clé InChI: HMILHHCHLIMPPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide, also known as JNJ-54175446, is a novel and potent inhibitor of the histone lysine demethylase 1A (KDM1A), which is an epigenetic regulator that plays a key role in the development and progression of various types of cancer. In recent years, JNJ-54175446 has attracted significant attention from researchers due to its potential therapeutic applications in cancer treatment.

Mécanisme D'action

N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide exerts its anti-cancer effects by inhibiting the activity of KDM1A, which is a key regulator of gene expression. KDM1A removes methyl groups from histone proteins, leading to the activation of genes that promote cell growth and proliferation. By inhibiting KDM1A, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide prevents the activation of these genes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been shown to have other biochemical and physiological effects. For example, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been shown to increase the expression of genes involved in neuronal differentiation, suggesting that it may have potential therapeutic applications in neurological disorders such as Alzheimer's disease. Additionally, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide is its potency and specificity for KDM1A, which makes it a valuable tool for studying the role of KDM1A in various biological processes. However, one limitation of N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide may have off-target effects on other enzymes that share structural similarities with KDM1A, which could complicate the interpretation of experimental results.

Orientations Futures

There are several potential future directions for research on N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide. One area of interest is the development of more potent and selective KDM1A inhibitors that have longer half-lives and fewer off-target effects. Additionally, further studies are needed to investigate the potential therapeutic applications of N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide in neurological and inflammatory diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide in cancer patients.

Méthodes De Synthèse

The synthesis of N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide involves a multi-step process that starts with the reaction of 6-cyanonicotinic acid with piperidine to form 1-(6-cyanopyridin-3-yl)piperidine. This intermediate is then reacted with 2-cyclopentylacetyl chloride to form the final product, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide. The synthesis of N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been optimized to yield high purity and yield, making it a suitable candidate for further research.

Applications De Recherche Scientifique

N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been extensively studied in preclinical models of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. In these studies, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. Additionally, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been shown to have potent anti-tumor activity in vivo, with minimal toxicity to normal cells.

Propriétés

IUPAC Name

N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c19-12-16-5-6-17(13-20-16)22-9-7-15(8-10-22)21-18(23)11-14-3-1-2-4-14/h5-6,13-15H,1-4,7-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMILHHCHLIMPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCN(CC2)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.